molecular formula C8H13NO2 B13056456 Methyl 1-aminospiro[2.3]hexane-5-carboxylate

Methyl 1-aminospiro[2.3]hexane-5-carboxylate

Cat. No.: B13056456
M. Wt: 155.19 g/mol
InChI Key: GZVLFTOBPLKNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl1-aminospiro[23]hexane-5-carboxylate is a chemical compound with the molecular formula C8H13NO2 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-aminospiro[2.3]hexane-5-carboxylate typically involves the reaction of spiro[2.3]hexane-5-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of Methyl1-aminospiro[2.3]hexane-5-carboxylate may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as crystallization or distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl1-aminospiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives .

Scientific Research Applications

Methyl1-aminospiro[2.3]hexane-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl1-aminospiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl1-aminospiro[2.3]hexane-5-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-aminospiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)5-2-8(3-5)4-6(8)9/h5-6H,2-4,9H2,1H3

InChI Key

GZVLFTOBPLKNQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(C1)CC2N

Origin of Product

United States

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